molecular formula C3H10N+ B1228971 Isopropylaminium

Isopropylaminium

Cat. No. B1228971
M. Wt: 60.12 g/mol
InChI Key: JJWLVOIRVHMVIS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylaminium is conjugate acid of isopropylamine. It is a conjugate acid of an isopropylamine.

Scientific Research Applications

1. Applications in Bioengineering

Isopropylaminium, particularly in the form of poly(N-isopropyl acrylamide) (pNIPAM), has significant applications in bioengineering. pNIPAM substrates are notably used for the nondestructive release of biological cells and proteins. This feature is critical in studies involving the extracellular matrix (ECM), cell sheet engineering for tissue transplantation, tumorlike spheroid formation, and the study of bioadhesion and bioadsorption. It is also pivotal in manipulating or deforming individual cells (Cooperstein & Canavan, 2010).

2. Role in Nutritional Research

Isopropylaminium and its derivatives have applications in nutritional research through the use of isotopic methods. These techniques, involving isotopes like oxygen-18 and hydrogen-2 (deuterium), are vital for assessing nutrient intake, body composition, and energy expenditure. They are particularly relevant in studying undernutrition and obesity in developing countries. The deuterium dilution technique, for example, is used to measure breastmilk intake and infant growth (Iyengar, 2002).

3. Proteomics Research

In proteomics, isopropylaminium compounds are utilized in bioinformatic workflows, especially in the analysis of isobarically labeled, quantitative proteomics experiments. Tools like IsoProt provide a comprehensive and reproducible framework for analyzing such data, ensuring consistency and accuracy in proteomic research (Griss, Vinterhalter, & Schwämmle, 2018).

4. Synthesis of Unnatural Amino Acids

Isopropylamine, as an amino donor, is instrumental in the ω-transaminase-catalyzed synthesis of unnatural amino acids. This process is significant for the cost-effective and efficient production of these amino acids, which have various applications in biological research (Park, Dong, & Shin, 2013).

5. Isotope Biogeochemistry in Marine Ecology

Stable isotope analysis, using isotopes derivable from isopropylaminium compounds, is a crucial tool in marine ecology. It helps in understanding the diet, habitat use, and movement of marine mammals, providing invaluable insights into their ecology and conservation (Newsome, Clementz, & Koch, 2010).

properties

Product Name

Isopropylaminium

Molecular Formula

C3H10N+

Molecular Weight

60.12 g/mol

IUPAC Name

propan-2-ylazanium

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/p+1

InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-O

Canonical SMILES

CC(C)[NH3+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

100 Mg. of 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 15 ml. of hot benzene is treated with 60 mg. of isopropyl amine. The solution is allowed to cool to room temperature and the product is filtered off, washed with ether and dried to yield isopropylammonium 4-(6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(+\)-3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid (Example 101) was resolved by SFC (Column: Chiralpak AD-H 25×4.6 mm; mobile phase: 25% ethanol in CO2; modifier: 0.2% isopropylamine; flow rate: 2.5 mL/min) to provide 3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid, Isomer 1 (retention time: 6.93 min) and 3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid, Isomer 2 (retention time: 9.58 min) as their isopropylammonium salts. The salts were dissolved in water and the pH adjusted to 3.5 by addition of 1N aqueous HCl. The mixtures were extracted with dichloromethane. The organic layers were dried over MgSO4 and concentrated to provide 3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid, Isomer 1 and 3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid, Isomer 2. Spectral data for Isomer 1: 1H NMR (400 MHz, CDCl3) δ 8.58 (s, 1H), 7.77 (s, 1H), 7.65-7.72 (m, 3H), 7.60 (d, J=8.8 Hz), 7.32 (d, J=8.2 Hz, 2H), 6.82-6.88 (m, 1H), 6.71-6.78 (m, 1H), 4.15 (d, J=6.2 Hz, 1H), 3.65-3.73 (m, 2H), 2.63-2.73 (m, 2H), 1.83-1.93 (m, 1H), 1.59-1.82 (m, 4H), 1.46-1.56 (m, 1H), 0.94-1.28 (m, 6H). MS (M+H)=516.2.
Name
3-(4-(cyclohexyl(6-(4-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 g (0.3 moles) of N-(phosphonomethyl)-glycine are reacted with 17.5 g (0.3 moles) of isopropylamine in 200 ml of 96% ethanol at room temperature. The mixture is refluxed for half an hour, filtered, concentrated by evaporation and crystallized. 69 g (0.3 moles) of crystalline, dried mono-isopropylammonium salt of N-(phosphonomethyl)-glycine are obtained. The product is not hygroscopic, readily soluble in water. Melting range 161°-163° C. It contains 73.9% N-(phosphonomethyl)-glycine Yield 99.95%. Characteristic absorption bands (FT-IR spectroscopy, cm-1) 1660, 1600, 1553, 1545, 1075, 513, 475, characteristic values of crystal-lattice-planes measured with X-ray diffraction: 11.0, 9.06, 5.94, 5.54, 4.13, 3.71. (α type crystals).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylaminium
Reactant of Route 2
Isopropylaminium
Reactant of Route 3
Isopropylaminium
Reactant of Route 4
Isopropylaminium
Reactant of Route 5
Isopropylaminium
Reactant of Route 6
Isopropylaminium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.